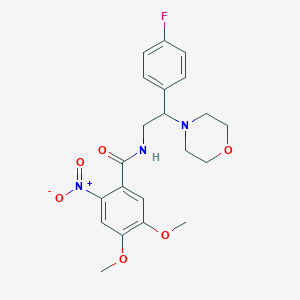
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H24FN3O6 and its molecular weight is 433.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a fluorophenyl group and a morpholinoethyl moiety, suggests a range of biological activities. This article compiles and analyzes current research findings on its biological activity, providing insights into its pharmacological properties and potential applications in medicinal chemistry.
- Molecular Formula : C21H24FN3O6
- Molecular Weight : 433.4 g/mol
- CAS Number : 941896-70-4
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The nitrobenzamide moiety is known to enhance the cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar nitrobenzamides can induce apoptosis in human cancer cells through the activation of specific signaling pathways.
- Case Study : A study on related nitrobenzamide compounds demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer cells, indicating potent anticancer activity.
Antiviral Activity
The compound's structural features suggest potential antiviral properties. The presence of the fluorophenyl group may enhance its interaction with viral targets, making it a candidate for further investigation as an antiviral agent.
- Research Findings : In vitro studies have shown that related compounds exhibit inhibitory effects on viral replication, particularly against RNA viruses. The mechanism is hypothesized to involve interference with viral polymerases.
Neuroprotective Effects
The morpholinoethyl component of the compound may confer neuroprotective properties, which are critical in developing treatments for neurodegenerative diseases.
- Evidence : Preliminary studies have indicated that similar morpholinoethyl derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a possible application in treating conditions like Alzheimer's disease.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : It may trigger apoptotic pathways in malignant cells.
- Antioxidant Properties : The morpholinoethyl group might provide protective effects against oxidative damage in neuronal cells.
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | IC50/EC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Nitrobenzamides | Low µM | Induction of apoptosis |
| Antiviral | Fluorinated derivatives | Varies (e.g., EC50 = 175 µM) | Inhibition of viral polymerases |
| Neuroprotective | Morpholino derivatives | Not specified | Protection against oxidative stress |
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O6/c1-29-19-11-16(17(25(27)28)12-20(19)30-2)21(26)23-13-18(24-7-9-31-10-8-24)14-3-5-15(22)6-4-14/h3-6,11-12,18H,7-10,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVPKYNYJXCWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













